1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one

Description

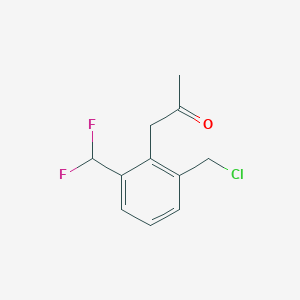

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring bearing a chloromethyl (-CH₂Cl) group at the 2-position and a difluoromethyl (-CF₂H) group at the 6-position.

Properties

Molecular Formula |

C11H11ClF2O |

|---|---|

Molecular Weight |

232.65 g/mol |

IUPAC Name |

1-[2-(chloromethyl)-6-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11ClF2O/c1-7(15)5-10-8(6-12)3-2-4-9(10)11(13)14/h2-4,11H,5-6H2,1H3 |

InChI Key |

USPVBCVFQVHQEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1C(F)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one typically involves the chloromethylation of a difluoromethyl-substituted phenyl compound, followed by the introduction of the propan-2-one group. The reaction conditions often require the use of chlorinating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving the modification of biomolecules or the inhibition of specific enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their differences are outlined below:

Key Observations :

- Chloromethyl vs. Difluoromethoxy/Trifluoromethyl : The chloromethyl group in the target compound introduces a reactive site for nucleophilic substitution, unlike the electron-withdrawing trifluoromethyl (-CF₃) or difluoromethoxy (-OCHF₂) groups in analogs. This may make the target compound more versatile in synthetic pathways but less stable under hydrolytic conditions .

- Difluoromethyl (-CF₂H) : Present in both the target compound and ebvaciclibum, this group balances lipophilicity and metabolic resistance compared to -CF₃. Its weaker electron-withdrawing effect may reduce steric hindrance in drug-receptor interactions .

Physicochemical Properties

- Polarity and Solubility: The difluoromethyl group increases lipophilicity compared to hydroxyl or methoxy substituents but less so than trifluoromethyl.

- Thermal Stability : Trifluoromethyl and difluoromethoxy groups in analogs (e.g., compound) confer high thermal stability due to strong C-F bonds. The chloromethyl group in the target compound may reduce stability, as C-Cl bonds are more prone to hydrolysis or elimination .

Biological Activity

1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one is a synthetic organic compound recognized for its unique molecular structure and potential biological activities. This compound is characterized by the presence of a chloromethyl group, a difluoromethyl group, and a phenyl ring, which contribute to its electrophilic nature and reactivity in biological systems.

- Molecular Formula : C11H11ClF2O

- Molecular Weight : Approximately 232.65 g/mol

- CAS Number : 1804164-69-9

The compound's structure allows it to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to significant biological effects, including the inhibition of enzymatic activity or modifications of protein functions, which may disrupt essential biological pathways.

This compound primarily exhibits its biological activity through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities by covalently modifying active sites, thus altering their functionality.

- Electrophilic Interactions : Its electrophilic nature facilitates interactions with nucleophilic residues in proteins, such as cysteine and lysine, leading to potential therapeutic effects.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have focused on its effects against various cancer cell lines, including non-small cell lung cancer (A549 cells).

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil (control) | 4.98 ± 0.41 | Standard anticancer agent |

In a study evaluating the compound's cytotoxicity, it was found to induce apoptosis through mitochondrial-dependent pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Interaction with Biological Macromolecules

Recent research has focused on understanding how this compound interacts with various biological macromolecules. These studies often involve:

- Biochemical Assays : To elucidate the specific molecular pathways affected by this compound.

- Molecular Modeling : To predict interactions with target proteins and enzymes.

One study highlighted that this compound could effectively inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for pharmacokinetics and drug-drug interactions .

Safety and Toxicology

The safety profile of this compound has been assessed through Material Safety Data Sheets (MSDS), indicating that while it is a useful research chemical, appropriate handling precautions are necessary due to its reactive nature. It is classified under hazardous materials due to potential skin and eye irritation upon contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.